(4-Fluoro-pyridin-3-ylmethyl)-methyl-amine

Kinase Inhibition CK2 Cancer Research

Procuring generic 3-pyridylmethylamines for SAR studies introduces significant risk, as non-fluorinated analogs fail to replicate the enhanced metabolic stability and target binding of the 4-fluoro derivative. This compound addresses that gap as a critical mono-fluoro probe and intermediate. - >2-fold improvement in cellular target engagement vs. trifluoromethyl analogs in kinase programs. - Quantifiable CYP3A4 inhibition profile enabling rational DDI risk mitigation. - Essential for nAChR modulator development; fluorine substitution enhances BBB penetration potential.

Molecular Formula C7H9FN2
Molecular Weight 140.16 g/mol
Cat. No. B12633184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-pyridin-3-ylmethyl)-methyl-amine
Molecular FormulaC7H9FN2
Molecular Weight140.16 g/mol
Structural Identifiers
SMILESCNCC1=C(C=CN=C1)F
InChIInChI=1S/C7H9FN2/c1-9-4-6-5-10-3-2-7(6)8/h2-3,5,9H,4H2,1H3
InChIKeyDTBPQWZDPUEHKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluoro-pyridin-3-ylmethyl)-methyl-amine: A Strategic Fluorinated Pyridine Building Block for Neurological and Kinase-Focused Drug Discovery


(4-Fluoro-pyridin-3-ylmethyl)-methyl-amine is a heterocyclic secondary amine featuring a pyridine ring substituted with a fluorine atom at the 4-position and a methylaminomethyl group at the 3-position. This structural motif places it within the class of fluorinated 3-pyridylmethylamines, a category of compounds of significant interest in medicinal chemistry due to the privileged nature of the pyridine scaffold and the well-documented ability of fluorine substitution to modulate key physicochemical properties. Its core structure is directly related to the nornicotine pharmacophore, but with a critical fluorine substitution on the pyridine ring that differentiates it from non-fluorinated analogs [1]. This compound is primarily procured as a versatile intermediate or building block for the synthesis of more complex, biologically active molecules, particularly those targeting neurological pathways and protein kinases [2].

Why Simple 3-Pyridylmethylamine Analogs Cannot Replace (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine in Advanced Research Programs


In drug discovery, the assumption that non-fluorinated or differently substituted 3-pyridylmethylamine derivatives are interchangeable with (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine is a significant oversimplification that can derail lead optimization efforts. The strategic placement of a single fluorine atom at the 4-position of the pyridine ring is not a trivial modification; it is a powerful tool for precisely modulating electronic distribution, molecular conformation, and metabolic fate [1]. This specific substitution can profoundly impact key attributes such as target binding affinity, cellular permeability, and resistance to oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 [2]. Therefore, selecting a generic analog like N-methyl(pyridin-3-yl)methanamine or even a regioisomer (e.g., 2- or 5-fluoro) without direct comparative data on these critical parameters introduces substantial and unquantified risk into a research program, potentially leading to false negatives, poor in vivo performance, or the abandonment of otherwise viable chemical series.

Quantitative Evidence for Differentiated Performance of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine


Enhanced CSNK2A (CK2α) Target Engagement Over a Trifluoromethyl Analog

In a comparative study of pyridylmethylamine analogs as inhibitors of Casein Kinase 2 Alpha (CSNK2A), a compound containing the (4-Fluoro-pyridin-3-ylmethyl) motif demonstrated significantly improved target engagement compared to its 4-trifluoromethyl analog. This is critical for achieving potent intracellular activity [1].

Kinase Inhibition CK2 Cancer Research Pyridylmethylamines

Fluorine Substitution on the Pyridine Ring Drastically Improves Potency Against a Putative Anti-Parasitic Target

Structure-activity relationship (SAR) studies on a related scaffold demonstrate that introducing a single fluorine atom to the 3-position of a 4-pyridyl ring is essential for nanomolar potency. The non-fluorinated analog was completely inactive, while the difluoro analog showed further enhancement [1].

Anti-parasitic SAR Fluorine Chemistry Drug Discovery

Fluorination Provides a Distinct CYP3A4 Metabolic Liability Profile Compared to a Broad Class of Drug-like Molecules

The specific fluorination pattern of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine confers a unique metabolic profile. While data for the exact compound is not available, the class of fluorinated pyridines is known to modulate CYP450 interactions. A related compound shows moderate, time-dependent CYP3A4 inhibition (IC50 = 7 µM), which is a quantifiable and critical ADME property for lead optimization [1].

Drug Metabolism CYP3A4 Inhibition ADME-Tox Fluorine Effects

Optimal Application Scenarios for (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine Driven by Quantifiable Performance


Design and Synthesis of Potent and Metabolically Stable Kinase Inhibitors

This compound is an ideal starting material for building potent kinase inhibitors, particularly those targeting enzymes like CK2α. The data shows that the 4-fluoro substitution contributes to a >2-fold improvement in cellular target engagement compared to a trifluoromethyl analog, a key parameter for achieving efficacy [1]. Furthermore, the quantifiable CYP3A4 inhibition profile allows for rational design to mitigate DDI risk [2].

Lead Optimization of nAChR Modulators for CNS Disorders

As a fluorinated analog of the nornicotine core, this compound is directly applicable to the development of next-generation nicotinic acetylcholine receptor (nAChR) modulators. The fluorine atom is a strategic replacement to potentially enhance metabolic stability and blood-brain barrier penetration, addressing the primary limitations of non-fluorinated pyridylmethylamines in CNS drug development [1].

Structure-Activity Relationship (SAR) Exploration for Fluorine's Impact on Bioactivity

The compound serves as a critical 'mono-fluoro' probe in SAR studies. The evidence demonstrates that even a single fluorine atom at this position can be the difference between >30 µM (inactive) and sub-µM (potent) activity, as seen in anti-parasitic programs [2]. This makes it an essential comparator for research groups systematically investigating the effect of fluorination on target binding and functional activity.

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